Thiophene, 3,4-dibutyl-2-ethynyl-
Description
Historical Context and Evolution of Substituted Thiophene (B33073) Chemistry in Academic Research
The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered it as an impurity in benzene (B151609) derived from coal tar. nih.govwikipedia.org He isolated the compound after observing that the blue color reaction of isatin (B1672199) with sulfuric acid and crude benzene—a reaction then attributed to benzene—did not occur with purified benzene. wikipedia.org This discovery unveiled a new class of sulfur-containing five-membered aromatic heterocycles.
Early synthetic methods for creating thiophene and its derivatives were established through classical name reactions. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). wikipedia.org Other foundational methods include the Hinsberg synthesis, the Fiesselmann thiophene synthesis, and the Gewald aminothiophene synthesis, which provided routes to various substituted thiophenes. The Volhard–Erdmann cyclization is another classic method, involving the reaction of 1,4-difunctional compounds with phosphorus heptasulfide. nih.gov
The field has since evolved significantly, with modern organic synthesis introducing more sophisticated and efficient metal-catalyzed methods. nih.gov Techniques like the Suzuki, Stille, and Sonogashira cross-coupling reactions, often employing palladium or copper catalysts, have become indispensable for creating highly functionalized and complex thiophene derivatives with precise regioselectivity. nih.govacs.orgorganic-chemistry.org These advancements have transformed thiophene from a chemical curiosity into a fundamental component in numerous areas of research.
Significance of Ethynyl (B1212043) Functionalization in Contemporary Organic Synthesis and Advanced Materials Science
The ethynyl group (–C≡CH), a simple alkyne functional group, is of paramount importance in modern organic chemistry and materials science. Its rigid, linear structure and rich reactivity make it a powerful tool for constructing complex molecular architectures. mdpi.com Acetylene and its derivatives are versatile building blocks used in a wide array of synthetic transformations, including vinylation, cross-coupling reactions, and the synthesis of heterocyclic molecules. mdpi.com
One of the most critical applications of ethynyl functionalization is in the construction of conjugated systems. The carbon-carbon triple bond can extend π-conjugation, which is crucial for developing materials with desirable electronic and optical properties. The Sonogashira coupling, a palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this field, enabling the direct linkage of the ethynyl group to aromatic rings like thiophene. acs.orgmdpi.com This methodology provides a direct route to ethynyl-substituted aromatics, which are key precursors for:
Conjugated Polymers: The ethynyl group can act as a linker in polymerization reactions, leading to polymers with alternating aromatic and acetylenic units. These materials are investigated for their potential in organic electronics. mdpi.com
Molecular Wires: The linear geometry of the alkyne group is ideal for creating rigid, rod-like molecules that can facilitate charge transport over molecular distances. acs.org
Functional Materials: Ethynyl-containing compounds are precursors to advanced materials such as novel fluorescent dyes and nonlinear optical materials. acs.org
The versatility of the ethynyl group allows for its participation in a variety of other reactions, including "click chemistry," oxidative couplings (e.g., Eglinton or Glaser couplings), and cycloadditions, further expanding its utility as a synthetic tool. acs.orgchemrxiv.org
Positioning of Thiophene, 3,4-dibutyl-2-ethynyl- within the Broader Field of Conjugated Molecular and Polymeric Architectures
The compound Thiophene, 3,4-dibutyl-2-ethynyl- is a highly specialized molecule designed as a building block for advanced organic materials. Its structure combines three key features that define its position within the field of conjugated architectures:
The Thiophene Ring: A sulfur-containing aromatic heterocycle that is electron-rich and known to be an excellent component of conducting polymers. Polythiophenes are among the most studied classes of conjugated polymers. wikipedia.orgnih.gov
The Dibutyl Substituents: Two butyl groups are attached at the 3 and 4 positions of the thiophene ring. The primary role of these alkyl chains is to enhance the solubility of the monomer and the resulting polymers in common organic solvents. nih.govcambridge.org Unsubstituted polythiophenes are often insoluble and difficult to process, which limits their application. The introduction of flexible side chains overcomes this issue, enabling solution-based processing techniques like spin-coating and printing for device fabrication. nih.gov
The Ethynyl Group: Positioned at the 2-position, this reactive group is the key to its function as a monomer. It provides a site for polymerization, typically through cross-coupling reactions like the Sonogashira coupling, to create extended conjugated systems. acs.orgmdpi.com
This molecular design places Thiophene, 3,4-dibutyl-2-ethynyl- firmly in the category of functional monomers for synthesizing tailor-made conjugated polymers and oligomers. By copolymerizing this monomer with other aromatic building blocks, researchers can fine-tune the electronic and physical properties of the resulting materials, such as their absorption spectra, energy levels (HOMO/LUMO), and charge carrier mobility. rsc.org
Table 1: Illustrative Properties of Related Conjugated Polymers
| Polymer Class | Key Structural Feature | Typical Property | Potential Application |
|---|---|---|---|
| Poly(3-alkylthiophene)s (P3ATs) | Alkyl side-chains on thiophene backbone | Good solubility, high hole mobility. nih.gov | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). nih.gov |
| Alternating Donor-Acceptor Copolymers | Alternating electron-rich and electron-poor units | Tunable band gaps, broad absorption spectra. rsc.org | Organic Photovoltaics (OPVs). rsc.org |
| Phenylene-Vinylene Polymers (PPV) | Alternating phenylene and vinylene units | Strong photoluminescence. cambridge.org | Organic Light-Emitting Diodes (OLEDs). cambridge.org |
Overview of Key Academic Research Trajectories for Thiophene, 3,4-dibutyl-2-ethynyl- as a Molecular Building Block
While specific research focusing exclusively on Thiophene, 3,4-dibutyl-2-ethynyl- is highly specialized, its structure points to several key academic research trajectories common for monomers of this type. The likely precursor, 3,4-dibutyl-2-iodothiophene, is commercially available, suggesting its utility in synthesis. nih.gov The conversion of such an iodo-thiophene to the target ethynyl-thiophene is a standard Sonogashira coupling reaction.
The primary research trajectories for this building block include:
Synthesis of Novel Conjugated Polymers: The most direct application is its use as a monomer in polymerization reactions. Researchers would likely employ Sonogashira coupling polymerization with various di-halogenated aromatic comonomers (e.g., substituted benzenes, thiophenes, or quinoxalines) to create a library of new alternating copolymers. The goal would be to study how the combination of the dibutyl-substituted thiophene and the ethynyl linker influences the properties of the final polymer. mdpi.comrsc.org
Development of Materials for Organic Electronics: The resulting polymers would be investigated for their performance in electronic devices. Key properties to be measured would include charge carrier mobility (for OFETs), power conversion efficiency (for OPVs), and electroluminescence (for OLEDs). The dibutyl side chains ensure processability, a critical factor for device fabrication. nih.gov
Structure-Property Relationship Studies: This monomer is an excellent candidate for fundamental studies aimed at understanding how molecular structure dictates material properties. By synthesizing a series of well-defined oligomers or polymers, researchers can systematically investigate the effects of conjugation length, planarity, and intermolecular packing on the optical and electronic characteristics of the material. The UV-Vis absorption and photoluminescence spectra, as well as cyclic voltammetry, would be essential characterization techniques. nih.govmdpi.com
Creation of Chemo- and Electrochromic Materials: Polymers containing thiophene units are often electrochromic, meaning they change color upon electrochemical doping and undoping. cambridge.org Research could explore the chromic properties of polymers derived from this monomer, which have potential applications in smart windows and sensors. cambridge.org
Table 2: Potential Research Applications and Characterization Methods
| Research Trajectory | Objective | Key Characterization Techniques |
|---|---|---|
| Polymer Synthesis | Create new soluble, conjugated polymers. | NMR Spectroscopy, Gel Permeation Chromatography (GPC), FTIR Spectroscopy. mdpi.com |
| Optical Properties | Investigate light absorption and emission. | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy. nih.gov |
| Electrochemical Properties | Determine redox behavior and energy levels. | Cyclic Voltammetry (CV). mdpi.com |
| Device Performance | Evaluate suitability for electronic applications. | Fabrication and testing of OFETs, OPVs, or OLEDs. nih.gov |
Structure
3D Structure
Properties
CAS No. |
565186-13-2 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
3,4-dibutyl-2-ethynylthiophene |
InChI |
InChI=1S/C14H20S/c1-4-7-9-12-11-15-14(6-3)13(12)10-8-5-2/h3,11H,4-5,7-10H2,1-2H3 |
InChI Key |
UTGWFDLRIGOITG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC(=C1CCCC)C#C |
Origin of Product |
United States |
Synthetic Methodologies for Thiophene, 3,4 Dibutyl 2 Ethynyl and Its Precursors
Retrosynthetic Strategies for the Thiophene (B33073) Core with Dibutyl Substitution
The synthesis of the 3,4-dibutyl-2-ethynylthiophene molecule begins with a logical retrosynthetic analysis. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The key disconnections for 3,4-dibutyl-2-ethynylthiophene involve the carbon-carbon bond between the thiophene ring and the ethynyl (B1212043) group, and the bonds forming the thiophene ring itself.
A primary strategy for constructing the 3,4-dibutylthiophene (B1250564) core involves the cyclization of a suitable 1,4-dicarbonyl compound or a related precursor with a sulfurizing agent. Another powerful approach is the use of cross-coupling reactions to introduce the butyl groups onto a pre-formed thiophene ring. For instance, Kumada coupling, which involves the reaction of a Grignard reagent with a halothiophene in the presence of a nickel or palladium catalyst, is a highly effective method for alkylation. jcu.edu.au This allows for the regiospecific placement of the butyl chains at the 3 and 4 positions of the thiophene ring. jcu.edu.au
Introduction of the Ethynyl Moiety: Advanced Ethynylation Protocols
With the 3,4-dibutylthiophene core in hand, the next critical step is the introduction of the ethynyl group at the 2-position. Modern organic synthesis offers several powerful methods for this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Formation
The Sonogashira coupling reaction is a cornerstone in the formation of carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp2-hybridized carbons of an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for the synthesis of 3,4-dibutyl-2-ethynylthiophene. wikipedia.orgorganic-chemistry.org The general scheme involves the reaction of a 2-halo-3,4-dibutylthiophene (where the halogen is typically iodine or bromine) with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. youtube.comkaust.edu.sa The use of a copper co-catalyst, typically copper(I) iodide, increases the reaction rate. wikipedia.org However, copper-free Sonogashira protocols have also been developed to circumvent issues related to homocoupling of the alkyne. researchgate.net
A variety of palladium catalysts can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the coupling. libretexts.org
Mechanistic Investigations of Ethynylation Reactions
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-3,4-dibutylthiophene, forming a Pd(II) intermediate. youtube.comyoutube.com The reactivity of the halide follows the order I > Br > Cl. youtube.com
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the ethynyl group to the palladium center. youtube.com
Reductive Elimination: The desired product, 3,4-dibutyl-2-ethynylthiophene, is formed through reductive elimination, regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton. youtube.com
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate. youtube.comyoutube.com This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. youtube.com
Synthesis of Key Halogenated Precursors for Thiophene, 3,4-dibutyl-2-ethynyl-
The successful execution of the Sonogashira coupling is contingent on the availability of the corresponding 2-halo-3,4-dibutylthiophene precursor. The synthesis of these halogenated thiophenes is a critical step. jcu.edu.au
Direct halogenation of 3,4-dibutylthiophene can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. jcu.edu.au Iodination can be accomplished with iodine in the presence of an oxidizing agent like nitric acid or with N-iodosuccinimide (NIS). The regioselectivity of this electrophilic substitution is directed by the activating effect of the alkyl groups, favoring substitution at the α-positions (2 and 5). Careful control of stoichiometry is necessary to achieve mono-halogenation at the desired 2-position.
Alternatively, lithiation of 3,4-dibutylthiophene with a strong base like n-butyllithium, followed by quenching with a halogen source (e.g., I₂ or Br₂), provides a highly regioselective route to the 2-halo derivative.
Optimization of Reaction Conditions for Scalable Synthesis in Academic Contexts
For academic research, where scalability can be a concern, optimizing reaction conditions is crucial for obtaining good yields and simplifying purification.
| Parameter | Condition | Rationale |
| Catalyst Loading | Can often be reduced to 0.025-0.25 mol% for reactive substrates. kaust.edu.sa | Minimizes cost and potential metal contamination in the final product. kaust.edu.sa |
| Solvent | Amine bases like diethylamine (B46881) or triethylamine (B128534) can serve as both base and solvent. wikipedia.org DMF or ether are also viable options. wikipedia.org Aqueous media can be used in some protocols. kaust.edu.sanih.gov | Mild conditions and simplified workup. wikipedia.orgkaust.edu.sanih.gov |
| Base | Triethylamine is a common and effective choice. kaust.edu.sa Carbonates like K₂CO₃ or Cs₂CO₃ can also be used. wikipedia.org | Neutralizes the hydrogen halide byproduct. wikipedia.org |
| Temperature | Often proceeds at room temperature, though some substrates may require gentle heating (40-60°C). wikipedia.orgresearchgate.net | Energy efficiency and prevention of side reactions. youtube.com |
| Atmosphere | While typically performed under inert atmosphere, some protocols work under air. kaust.edu.sa | Simplifies the experimental setup. |
Challenges and Innovative Approaches in the Synthesis of Highly Substituted Thienyl-Ethynyl Compounds
The synthesis of highly substituted thienyl-ethynyl compounds like 3,4-dibutyl-2-ethynylthiophene is not without its challenges.
Steric Hindrance: The presence of the two butyl groups at the 3 and 4 positions can sterically hinder the approach of the catalyst and reagents to the 2-position, potentially slowing down the reaction rate. The use of bulky phosphine ligands on the palladium catalyst can help to overcome this. libretexts.org
Homocoupling: A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne to form a diyne. This can be minimized by using copper-free conditions or by carefully controlling the reaction atmosphere. acs.org Some studies have shown that an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling. acs.org
Solubility: Highly substituted, π-conjugated systems can sometimes suffer from poor solubility in common organic solvents, which can complicate purification. mdpi.combeilstein-journals.org The butyl groups on the target molecule, however, should enhance its solubility.
Purification: The separation of the desired product from starting materials, catalyst residues, and byproducts can be challenging. Careful chromatography is often required.
Innovative approaches to address these challenges include the development of more active and robust catalyst systems, including nanoparticle-based catalysts, and the use of unconventional reaction media like water to facilitate greener and more efficient syntheses. kaust.edu.saresearchgate.netnih.gov The design of one-pot, multi-step reaction sequences, where intermediates are not isolated, also represents an efficient strategy for synthesizing complex molecules. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for Thiophene, 3,4 Dibutyl 2 Ethynyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3,4-dibutyl-2-ethynylthiophene. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and the assessment of isomeric purity.
In the ¹H NMR spectrum, the ethynyl (B1212043) proton typically appears as a sharp singlet, with its chemical shift providing evidence of the terminal alkyne group. The protons on the butyl chains exhibit characteristic multiplets corresponding to the -CH₂- and -CH₃ groups. The precise chemical shifts and coupling patterns of the protons on the two distinct butyl groups attached to the C3 and C4 positions of the thiophene (B33073) ring are critical for confirming their specific locations.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The signals for the two sp-hybridized carbons of the ethynyl group are particularly diagnostic. The four distinct carbons of the thiophene ring and the carbons of the n-butyl chains can be assigned based on their chemical shifts and by using advanced 2D NMR techniques like HSQC and HMBC, which reveal short- and long-range C-H correlations.
Table 1: Representative ¹H and ¹³C NMR Data for 3,4-dibutyl-2-ethynylthiophene (Note: Exact chemical shifts (δ) in ppm can vary slightly depending on the solvent and experimental conditions.)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ethynyl-H | ~3.4 (s) | - |
| Thiophene C2 | - | ~123 |
| Thiophene C3 | - | ~142 |
| Thiophene C4 | - | ~140 |
| Thiophene C5-H | ~7.0 (s) | ~125 |
| Ethynyl C≡CH | - | ~83 |
| Ethynyl C≡CH | - | ~78 |
| Butyl (C3)-CH₂ | ~2.7 (t) | ~32 |
| Butyl (C4)-CH₂ | ~2.6 (t) | ~30 |
| Butyl -CH₂CH₂CH₂CH₃ | ~1.6-1.3 (m) | ~33, ~22 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 3,4-dibutyl-2-ethynylthiophene.
IR spectroscopy detects changes in the dipole moment during molecular vibrations. Key absorption bands for this compound include:
C≡C Stretch: A sharp, weak to medium band around 2100-2150 cm⁻¹, characteristic of the terminal alkyne.
≡C-H Stretch: A sharp, strong band appearing around 3300 cm⁻¹, confirming the presence of the hydrogen on the terminal alkyne.
C-H Stretch (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the butyl groups.
Thiophene Ring Vibrations: Bands in the fingerprint region (below 1600 cm⁻¹) related to C=C and C-S stretching within the aromatic ring.
Raman spectroscopy, which detects changes in polarizability, provides complementary information. The C≡C triple bond stretch often gives a strong signal in the Raman spectrum, even if it is weak in the IR, making it a useful confirmatory technique.
Table 2: Key Vibrational Frequencies for 3,4-dibutyl-2-ethynylthiophene
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| Ethynyl (C≡CH) | ≡C-H Stretch | ~3300 | Medium |
| Alkyl (Butyl) | C-H Stretch | 2850-3000 | Strong |
| Alkyne (C≡C) | C≡C Stretch | ~2110 | Strong |
| Thiophene Ring | C=C Stretch | ~1500-1600 | Medium |
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of 3,4-dibutyl-2-ethynylthiophene and to study its fragmentation patterns under ionization. The molecular formula is C₁₄H₂₀S, which corresponds to a monoisotopic mass of approximately 220.13 amu.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 220. The presence of a significant M+2 peak at m/z 222, with an intensity of about 4.4% relative to the M⁺ peak, is a clear indicator of the presence of a single sulfur atom, due to the natural abundance of the ³⁴S isotope.
Common fragmentation pathways often involve the loss of alkyl fragments from the butyl chains. For example, the loss of a propyl radical (C₃H₇•) would lead to a prominent fragment ion. Cleavage of the entire butyl chain (loss of C₄H₉•) is also a possible fragmentation route.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis within the Molecular Framework
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated system of 3,4-dibutyl-2-ethynylthiophene. The chromophore consists of the thiophene ring conjugated with the ethynyl group. This extended π-system gives rise to characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The positions of the absorption maxima (λ_max) are sensitive to the extent of conjugation. The presence of the electron-donating alkyl groups on the thiophene ring can also influence the energy of these transitions. The UV-Vis spectrum provides valuable data for understanding the electronic structure and potential applications in materials science, such as in the development of organic semiconductors and dyes.
Reactivity and Derivatization Strategies of Thiophene, 3,4 Dibutyl 2 Ethynyl
Exploration of Click Chemistry Applications for Modular Assembly of Complex Structures
Click chemistry, a concept introduced by K. Barry Sharpless, offers a powerful strategy for the rapid and efficient assembly of modular molecular entities from simple building blocks. nd.eduiipseries.org The cornerstone of this chemical philosophy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nd.edunih.govwikipedia.org
The terminal alkyne of "Thiophene, 3,4-dibutyl-2-ethynyl-" is an ideal handle for CuAAC reactions. This allows the thiophene (B33073) core to be covalently linked to a vast array of other molecules, provided they bear an azide functionality. This modular approach is exceptionally valuable in diverse fields, from drug discovery to materials science. nd.edunih.gov For instance, this reaction can be used to:
Construct complex bioconjugates : By reacting the thiophene alkyne with azido-functionalized biomolecules such as peptides, carbohydrates, or DNA, novel hybrid structures can be assembled. nih.govdergipark.org.tr The resulting triazole ring is not just a linker but is chemically stable under physiological conditions and can act as a bioisostere for other functional groups. dergipark.org.tr
Synthesize functional polymers : The thiophene unit can be grafted onto azide-functionalized polymer backbones or used as a monomer in "co-click" polymerization reactions to create advanced materials with tailored electronic or photophysical properties. nd.edu
Develop molecular libraries : The reliability and mild reaction conditions of the CuAAC reaction make it suitable for generating large libraries of compounds for high-throughput screening in drug discovery. iipseries.orgdergipark.org.tr
The reaction proceeds with high efficiency under mild, often aqueous, conditions, demonstrating wide functional group tolerance and producing the triazole product with minimal byproducts. nih.govdergipark.org.tr
Table 1: Examples of Click Chemistry Reactions
| Reaction Type | Reactants | Catalyst | Product | Key Features |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne, Azide | Cu(I) source (e.g., CuSO₄/sodium ascorbate, Cu₂O) wikipedia.org | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, biocompatible. nd.edunih.gov |
| SPAAC | Strained Alkyne (e.g., cyclooctyne), Azide | None (Strain-promoted) | 1,2,3-triazole | Copper-free, suitable for in vivo applications. wikipedia.org |
| SPANC | Strained Alkyne, Nitrone | None (Strain-promoted) | Isoxazoline | Copper-free cycloaddition. wikipedia.org |
Metal-Catalyzed Coupling Reactions Beyond Ethynylation for Further Functionalization
While the ethynyl (B1212043) group itself is a key feature, the thiophene ring provides additional sites for functionalization, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Palladium complexes are the most commonly used catalysts for these transformations due to their high efficiency and functional group tolerance. nih.gov For the "Thiophene, 3,4-dibutyl-2-ethynyl-" scaffold, the most accessible position for such reactions is the C5 carbon of the thiophene ring.
Palladium-catalyzed Suzuki-Miyaura and Stille couplings are powerful methods for creating C(sp²)–C(sp²) bonds, making them ideal for extending the π-conjugated system of the thiophene core. nih.govyoutube.com This is crucial for tuning the electronic and optical properties of the molecule for applications in organic electronics. researchgate.netresearchgate.net
The general strategy involves a two-step sequence:
Halogenation : The thiophene ring is first regioselectively halogenated (typically brominated or iodinated) at the C5 position. nih.gov
Cross-Coupling : The resulting 5-halo-3,4-dibutyl-2-ethynylthiophene is then coupled with an organometallic reagent.
Suzuki Coupling : This reaction couples the 5-halothiophene with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. nih.govacs.org It is known for its mild conditions and the low toxicity of its boron-based byproducts. acs.org
Stille Coupling : This reaction involves coupling with an organostannane reagent (e.g., an aryltributylstannane). nih.govnih.gov The Stille reaction is often highly effective for coupling electron-rich heterocycles like thiophenes, sometimes providing better yields than the Suzuki reaction in these specific cases. researchgate.netrsc.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. nih.gov
These reactions allow for the introduction of various aryl or heteroaryl substituents at the C5 position, leading to extended, well-defined conjugated systems.
Table 2: Comparison of Suzuki and Stille Coupling Reactions for Thiophenes
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Boronic acids/esters (R-B(OR)₂) | Organostannanes (R-SnBu₃) |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) + Base (e.g., K₂CO₃, Cs₂CO₃) youtube.comacs.org | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) nih.govnih.gov |
| Advantages | Low toxicity of reagents/byproducts, commercially available reagents. acs.org | High tolerance for functional groups, often efficient for thiophenes. nih.govresearchgate.net |
| Disadvantages | Can be sensitive to steric hindrance; base is required. | Toxicity and difficulty in removing organotin byproducts. nih.gov |
| Typical Substrates | Aryl/heteroaryl halides or triflates. acs.org | Aryl/heteroaryl halides or triflates. nih.gov |
The substitution pattern of "Thiophene, 3,4-dibutyl-2-ethynyl-" heavily influences the regioselectivity of subsequent reactions. The electron-donating butyl groups at C3 and C4, along with the ethynyl group at C2, direct electrophilic substitution and metallation preferentially to the C5 position, which is the only unsubstituted carbon on the ring.
Methods for regioselective functionalization at the C5 position include:
Electrophilic Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or iodine (I₂) can selectively install a halogen atom at the C5 position, which then serves as a handle for cross-coupling reactions as described above. nih.gov
Direct C-H Arylation : This modern approach bypasses the need for pre-halogenation. A palladium catalyst can mediate the direct coupling of the thiophene's C5-H bond with an aryl halide. organic-chemistry.org This method is more atom-economical.
Metallation : Reaction with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate the C5 position, forming a thienyllithium species. This nucleophilic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce new functional groups.
By employing directing groups, even more complex substitution patterns can be achieved on thiophene scaffolds, offering precise control over the final molecular architecture. acs.org
Reactions at the Terminal Alkyne: Transformation to Diverse Functional Groups for Ligand Design
The terminal alkyne is a highly versatile functional group that can be transformed into numerous other moieties, making it a key site for derivatization, especially in the design of specialized ligands for coordination chemistry. mdpi.comnih.gov
Key transformations include:
Sonogashira Coupling : This palladium/copper-catalyzed reaction couples the terminal alkyne directly with an aryl or vinyl halide. It is one of the most powerful methods for forming C(sp)–C(sp²) bonds and is widely used to synthesize conjugated enynes and arylalkynes. nih.gov
Hydration : In the presence of an acid or metal catalyst (e.g., Hg²⁺, Au³⁺), the alkyne can be hydrated to form a methyl ketone (via Markovnikov addition) or, with specific directing groups, an aldehyde (via anti-Markovnikov addition).
Thiol-yne Reaction : The addition of a thiol across the triple bond can proceed via a radical or base/acid-catalyzed mechanism, providing access to vinyl sulfides. acs.org This can be a form of click chemistry.
Metallation and Reaction with Electrophiles : As with the thiophene ring, the terminal proton of the alkyne is acidic and can be removed by a strong base to form a metal acetylide (e.g., lithium or copper acetylide). acs.org This powerful nucleophile can react with a range of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to build more complex structures.
These transformations allow for the introduction of donor atoms (O, S, N) or steric bulk, which are critical features in the design of ligands for metal catalysts or functional materials. nih.gov
Strategies for Introducing Additional Substituents on the Butyl Chains and Thiophene Ring for Structural Modulation
Further structural diversity can be achieved by modifying the butyl side chains or introducing a second substituent onto the thiophene ring.
Thiophene Ring Functionalization : As discussed in section 4.2.2, the C5 position is the primary site for introducing a second substituent. After an initial functionalization at C5, further reactions could be explored, although they would be more challenging due to increased steric hindrance.
Butyl Chain Functionalization : The alkyl chains can also be modified, although this is often more difficult than derivatizing the aromatic ring or the alkyne.
Radical Halogenation : Free-radical bromination (e.g., with NBS and a radical initiator) can introduce a bromine atom onto the butyl chains. However, this reaction typically lacks high regioselectivity, leading to a mixture of products.
Remote C-H Functionalization : More advanced catalytic methods are being developed for the selective functionalization of C(sp³)–H bonds. For example, palladium-catalyzed regioconvergent cross-coupling can transform a mixture of secondary alkyl bromides (prepared from the alkane) into a single linear arylated product, offering a route to terminal functionalization of the butyl chains. nih.gov
Modifying the length and structure of these alkyl side chains is known to have a significant impact on the solid-state packing, morphology, and ultimately the performance of thiophene-based materials in applications like organic solar cells. nih.govresearchgate.net
Table 3: Summary of Compound Names
| Compound Name | Structure/Description |
|---|---|
| Thiophene, 3,4-dibutyl-2-ethynyl- | The primary subject of this article. |
| 1,2,3-Triazole | A five-membered heterocyclic ring formed via click chemistry. nd.edu |
| 5-halo-3,4-dibutyl-2-ethynylthiophene | An intermediate formed by halogenating the parent compound at the C5 position. |
| Arylboronic acid | A reagent used in Suzuki coupling, with the formula Ar-B(OH)₂. nih.gov |
| Organostannane | A reagent used in Stille coupling, such as Ar-Sn(n-Bu)₃. nih.gov |
| n-Butyllithium (n-BuLi) | A strong base used for metallation reactions. |
| N-bromosuccinimide (NBS) | A reagent for electrophilic or radical bromination. |
Thiophene, 3,4 Dibutyl 2 Ethynyl As a Building Block in Complex Molecular Architectures
Design and Synthesis of Conjugated Ligands Incorporating Thiophene (B33073), 3,4-dibutyl-2-ethynyl- Units
The design of ligands based on the 3,4-dibutyl-2-ethynyl-thiophene scaffold focuses on creating rigid, soluble, and electronically tunable molecules. The ethynyl (B1212043) groups provide a linear and rigid connection point for coupling with other aromatic or heterocyclic units, enabling the extension of π-conjugation. The butyl chains at the 3 and 4 positions of the thiophene ring are essential for ensuring the solubility of the resulting oligomers and polymers in common organic solvents, which is critical for their processing and characterization.
Oligomeric Bipyridine and Terpyridine Systems Bridged by Thiophene, 3,4-dibutyl-2-ethynyl- Spacers
A significant application of this thiophene building block is in the synthesis of oligomeric systems where multiple bipyridine or terpyridine units are linked together. Terpyridines, in particular, are powerful chelating agents for a wide range of metal ions. When bridged by 2,5-diethynyl-3,4-dibutylthiophene (DEDBT) spacers, they form ditopic ligands capable of coordinating with two metal centers.
The synthesis often employs a convergent strategy, which is both efficient and versatile. nih.gov This approach involves the step-by-step assembly of monoterpyridine fragments, which are then coupled in a final step. A pivotal intermediate in this process is a thiophene unit that is functionalized with an iodo group and a protected propargylic (ethynyl) group, alongside the solubilizing butyl chains. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in these syntheses, allowing for the precise formation of carbon-carbon bonds between the ethynyl group of the thiophene and a halogenated (e.g., bromo- or iodo-) pyridine (B92270) ring. acs.org
For example, soluble and rigid terpyridine-based ditopic ligands featuring an increasing number of DEDBT modules have been successfully synthesized. nih.gov The optical properties of these oligomers, such as their absorption and fluorescence, are strongly influenced by the number of thiophene spacers. As the number of DEDBT units increases, a significant red-shift (lowering in energy) is observed in both the absorption and fluorescence spectra, which is indicative of an extended π-electron conjugation along the molecular backbone. nih.gov However, this extension of conjugation can also lead to a decrease in fluorescence quantum yields. nih.gov
Iterative Synthetic Approaches for Controlled Oligomer Length and Architecture
To control the length and architecture of these conjugated oligomers, iterative or stepwise synthetic protocols are employed. These methods allow for the sequential addition of monomer units, providing precise control over the final structure.
A common iterative strategy is based on sequential Pd(0)-catalyzed cross-coupling reactions. acs.org This process can be illustrated by the synthesis of oligomers with phenylene-ethynylene modules, and the principles are directly applicable to thiophene-ethynylene systems. The strategy involves a repeating cycle of coupling and deprotection steps. For instance, a monoterpyridine building block carrying a protected ethynyl group can be coupled with a diiodo-substituted thiophene. After the first coupling, the protecting group is removed, revealing a new terminal alkyne that is ready for the next coupling step.
This stepwise procedure allows for the creation of a homologous series of oligomers with a precisely defined number of repeating units. For the synthesis of ditopic ligands (with two terminal terpyridine groups), a final double cross-coupling reaction is often used, where a dibromo-substituted central oligomer is reacted with two equivalents of a monoterpyridine carrying a terminal ethynyl group. acs.org This modular approach offers high control over the oligomer length, enabling a systematic investigation of how properties evolve with the extent of conjugation. nih.govacs.org
Table 1: Synthetic Strategies for Thiophene-based Oligomeric Ligands
| Synthetic Method | Key Features | Application Example |
|---|---|---|
| Convergent Synthesis | Efficient assembly of complex molecules from pre-synthesized fragments. Final step involves coupling these fragments. | Synthesis of ditopic terpyridine ligands with a central DEDBT spacer. nih.gov |
| Iterative/Stepwise Growth | Sequential addition of monomer units, allowing precise control over oligomer length. | Building oligomers with an increasing number of thiophene-ethynylene or phenylene-ethynylene units. acs.org |
| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | Forms C-C bonds between terminal alkynes and aryl/vinyl halides. Essential for linking thiophene and pyridine units. | Coupling of ethynyl-terpyridine with bromo- or iodo-functionalized thiophene spacers. acs.org |
| Oxidative Dimerization | Couples two terminal alkyne units to form a butadiyne linkage, often using copper salts and oxygen. | Dimerization of a terpyridine-thiophene-ethynyl monomer to form a homotopic ligand with a dithienylbutadiyne spacer. nih.gov |
Coordination Chemistry with Transition Metals (e.g., Ru(II), Os(II), Re(I), Pt(II)) for Supramolecular Assembly
The bipyridine and terpyridine ligands bridged by 3,4-dibutyl-2-ethynyl-thiophene units are designed specifically for the complexation of transition metals. The resulting coordination compounds can self-assemble into larger, ordered supramolecular structures driven by metal-ligand interactions.
Ruthenium(II) and Osmium(II): Ru(II) and Os(II) ions readily form stable, often octahedral, complexes with polypyridyl ligands like bipyridine and terpyridine. nih.gov When these ligands incorporate ethynyl-thiophene spacers, the metals can be linked to form rod-like binuclear or multinuclear complexes. nih.gov These complexes are of great interest for their photophysical and electrochemical properties. The electronic communication between the metal centers is mediated by the conjugated thiophene-ethynyl bridge. Spectroscopic and electrochemical studies show that polyyne bridges containing 2,5-thiophene units are more effective at facilitating metal-metal charge transfer compared to those with phenylene units. nih.gov In mixed-valence Ru(II)-Ru(III) species, increasing the number of thiophene spacers can tune the degree of electronic delocalization between the metal centers. nih.gov The electronic properties of these complexes are also highly dependent on the nature of the ligands; for instance, in some Ru(II) and Os(II) complexes with bipyridine and N-heterocyclic carbene-based pincer ligands, the lowest-energy electronic transition is a metal-to-ligand charge transfer (MLCT) to the bipyridine, not the pincer ligand, which contrasts with typical terpyridine complexes. nih.gov
Rhenium(I): Rhenium(I) typically forms complexes of the type [Re(L)(CO)3X], where L is a bidentate ligand like bipyridine. These complexes are known for their luminescent properties, which arise from MLCT excited states. rsc.orgmdpi.com The incorporation of ethynyl-thiophene units into the bipyridine ligand structure allows for the creation of larger, functional assemblies. The photophysical properties, such as the energy of the MLCT state and the rate of non-radiative decay, can be systematically tuned by modifying the substituents on the bipyridine ligand. rsc.org
Platinum(II): Square-planar Pt(II) complexes are well-known for their tendency to form stacked structures through Pt(II)···Pt(II) and π-π interactions. nih.gov When ligands containing ethynyl-thiophene units are used, the resulting Pt(II) complexes can self-assemble into supramolecular aggregates. nih.govrsc.org This self-assembly process can lead to significant changes in the material's photophysical properties, such as the appearance of new, low-energy absorption and emission bands, which is a hallmark of aggregation. nih.gov This property is exploited in the development of luminescent probes and sensors.
Fabrication of "Wire-like" Molecular Systems for Investigating Intermolecular Interactions
The linear, rigid, and conjugated nature of oligomers formed from 3,4-dibutyl-2-ethynyl-thiophene building blocks makes them ideal candidates for "molecular wires." These systems are designed to conduct electronic charge or energy over nanometer-scale distances.
Dinuclear metal complexes, where two metal centers (e.g., Ruthenium) are capped at either end of a bis(ethynyl)oligothiophene bridge, are a prime example of such wire-like systems. nih.gov The investigation of these molecules provides fundamental insights into intramolecular electron transfer and electronic communication. The efficiency of this communication can be finely tuned by altering the length of the oligothiophene spacer and by modifying the ancillary ligands on the metal centers. nih.gov For example, studies on binuclear ruthenium complexes have revealed that the electronic conveying capability of the bridge is highly dependent on its composition, with ethynyl-thiophene units proving to be highly efficient. nih.gov
Furthermore, the self-assembly of platinum(II) complexes bearing these ligands can lead to the formation of extended, wire-like nanostructures in the solid state or in solution. nih.govresearchgate.net The intermolecular Pt(II)···Pt(II) and π-π stacking interactions are crucial for the formation of these assemblies. The study of these ordered systems is vital for understanding how molecular packing influences the bulk electronic and photophysical properties of materials, which is a key consideration in the design of organic electronic devices.
Table 2: Investigated Properties of Metal Complexes with Thiophene-Ethynyl Ligands
| Property | Metal Center | Key Findings |
|---|---|---|
| Intramolecular Electron Transfer | Ru(II) | Thiophene-ethynyl bridges are more effective than phenylene bridges for mediating metal-metal communication. nih.gov |
| Supramolecular Self-Assembly | Pt(II) | Driven by Pt···Pt and π-π interactions, leading to luminescence changes upon aggregation. nih.govrsc.org |
| Photophysical Properties | Re(I), Ru(II) | MLCT excited states can be tuned by ligand design. Emission properties are sensitive to the molecular structure. nih.govrsc.org |
| Electrochemical Properties | Ru(II) | The potential of the Ru(II)/Ru(III) redox couple is influenced by the nature of the conjugated bridge. nih.gov |
Polymerization and Oligomerization Methodologies Utilizing Thiophene, 3,4 Dibutyl 2 Ethynyl
Homopolymerization Techniques for Linear Poly(ethynylthiophene) Analogues
The synthesis of linear poly(ethynylthiophene) analogues from Thiophene (B33073), 3,4-dibutyl-2-ethynyl- can be achieved through several homopolymerization techniques. These methods are designed to create polymers with a repeating ethynylthiophene unit, where the butyl groups enhance solubility and processability.
One common approach involves the use of transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling of the ethynyl (B1212043) groups. For instance, Sonogashira cross-coupling polymerization is a powerful tool for this purpose. In a typical Sonogashira polymerization, the monomer undergoes a self-coupling reaction in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The reaction mechanism involves the formation of a palladium-acetylide complex, which then reacts with another monomer unit to extend the polymer chain.
Another potential route is through oxidative coupling, often employing an oxidant like iron(III) chloride (FeCl3). This method promotes the formation of a carbon-carbon bond between the terminal alkyne functionalities of the monomer units. The choice of solvent and reaction temperature are critical parameters that influence the molecular weight and polydispersity of the resulting polymer.
The resulting poly(3,4-dibutyl-2-ethynylthiophene) is a conjugated polymer with a backbone of alternating triple bonds and thiophene rings. The butyl side chains play a crucial role in disrupting intermolecular interactions, thereby improving the solubility of the polymer in common organic solvents. This enhanced solubility is advantageous for characterization and for the fabrication of thin films for electronic device applications.
Copolymerization Strategies with Other Conjugated Monomers
Copolymerization of Thiophene, 3,4-dibutyl-2-ethynyl- with other conjugated monomers opens up a vast landscape of new materials with tunable optoelectronic properties. By incorporating different monomer units into the polymer backbone, it is possible to fine-tune the band gap, absorption and emission spectra, and charge transport characteristics of the resulting copolymers.
A prominent example of a copolymerization strategy is the alternating copolymerization of Thiophene, 3,4-dibutyl-2-ethynyl- with an aryl dihalide comonomer via Sonogashira cross-coupling. This reaction allows for the precise alternating arrangement of the two monomer units along the polymer chain. The properties of the resulting copolymer can be systematically varied by changing the structure of the aryl dihalide comonomer. For example, using electron-deficient comonomers can lead to donor-acceptor copolymers with interesting charge transfer properties.
Another approach is the random copolymerization of Thiophene, 3,4-dibutyl-2-ethynyl- with other ethynyl-functionalized monomers. This can be achieved using similar catalytic systems as in homopolymerization. The ratio of the two monomers in the feed can be adjusted to control the composition and, consequently, the properties of the final copolymer.
Achieving control over the molecular weight and regioregularity of conjugated polymers is paramount for optimizing their performance in electronic devices. nih.gov For polymers derived from Thiophene, 3,4-dibutyl-2-ethynyl-, several controlled polymerization techniques can be employed.
Chain-growth polymerization methods, such as catalyst-transfer polycondensation (CTP), have emerged as powerful tools for synthesizing well-defined conjugated polymers. nih.gov In CTP, a catalyst, typically a nickel complex, remains associated with the growing polymer chain end, leading to a living-like polymerization. This allows for precise control over the molecular weight by adjusting the monomer-to-initiator ratio. Furthermore, CTP can afford polymers with narrow molecular weight distributions (low polydispersity index, PDI).
The regioregularity of polythiophenes, which refers to the specific arrangement of the side chains along the polymer backbone (head-to-tail, head-to-head, or tail-to-tail), significantly impacts their electronic and morphological properties. For Thiophene, 3,4-dibutyl-2-ethynyl-, controlling the regiochemistry of the polymerization is crucial. The use of specific catalysts and ligands can promote the formation of highly regioregular polymers. For instance, certain nickel and palladium catalysts are known to favor the head-to-tail coupling of thiophene monomers, leading to more ordered and crystalline materials with enhanced charge carrier mobility. rsc.org
The table below summarizes key parameters for controlled polymerization of thiophene derivatives, which can be conceptually applied to Thiophene, 3,4-dibutyl-2-ethynyl-.
| Polymerization Method | Catalyst/Initiator System | Control over Mn | Control over PDI | Regioregularity Control |
| Catalyst-Transfer Polycondensation (CTP) | Ni(dppp)Cl2 / Grignard reagent | High | High (Narrow PDI) | High |
| Sonogashira Polycondensation | Pd(PPh3)4 / CuI | Moderate | Moderate to Broad | Not inherently regiospecific |
| Oxidative Coupling Polymerization | FeCl3 | Low | Broad | Low |
This table presents a conceptual overview. Specific conditions and results would need to be determined experimentally for Thiophene, 3,4-dibutyl-2-ethynyl-.
Exploration of Thiophene, 3,4-dibutyl-2-ethynyl- in Conjugated Oligomer Synthesis
In addition to the synthesis of high molecular weight polymers, Thiophene, 3,4-dibutyl-2-ethynyl- is a valuable building block for the construction of well-defined conjugated oligomers. researchgate.net These shorter, precisely defined molecules are often used as model compounds to study the fundamental electronic and photophysical properties of their polymeric counterparts.
The synthesis of conjugated oligomers containing the 3,4-dibutyl-2-ethynylthiophene unit can be achieved through iterative cross-coupling reactions. The Sonogashira coupling reaction is particularly well-suited for this purpose, allowing for the stepwise addition of monomer units to build up the oligomer chain. By using protecting groups for the terminal alkyne, it is possible to control the length and sequence of the oligomer with high precision.
For example, a dimer can be synthesized by coupling two molecules of a protected Thiophene, 3,4-dibutyl-2-ethynyl- derivative, followed by deprotection. This dimer can then be further reacted with another monomer unit to form a trimer, and so on. This iterative approach provides access to a series of oligomers with varying conjugation lengths, enabling systematic studies of the structure-property relationships.
The butyl groups on the thiophene ring are instrumental in ensuring the solubility of these oligomers, which is often a challenge for larger, unsubstituted conjugated systems. The good solubility facilitates their purification by techniques such as column chromatography and allows for detailed characterization by NMR spectroscopy and mass spectrometry.
The table below provides a hypothetical example of a synthetic strategy for a trimer of Thiophene, 3,4-dibutyl-2-ethynyl-.
| Step | Reactant 1 | Reactant 2 | Coupling Reaction | Product |
| 1 | TMS-protected 3,4-dibutyl-2-ethynylthiophene | 2-Iodo-3,4-dibutylthiophene | Sonogashira Coupling | Protected Dimer |
| 2 | Deprotection of Dimer | - | Base (e.g., K2CO3) | Dimer with terminal alkyne |
| 3 | Dimer with terminal alkyne | TMS-protected 2-iodo-3,4-dibutylthiophene | Sonogashira Coupling | Protected Trimer |
| 4 | Deprotection of Trimer | - | Base (e.g., K2CO3) | Final Trimer |
This table illustrates a conceptual synthetic route. TMS (trimethylsilyl) is a common protecting group for terminal alkynes.
Theoretical and Computational Investigations of Thiophene, 3,4 Dibutyl 2 Ethynyl and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the functionality of conjugated materials. For oligomers end-capped with the 3,4-dibutyl-2-ethynylthiophene unit, such studies provide insight into the extent of π-electron conjugation and its effect on the material's photophysical properties.
Research on a series of soluble polybipyridine ligands, which are bridged by 3,4-dibutyl-2,5-diethynylthiophene spacers and terminated by a 3,4-dibutyl-2-ethynylthiophene "stopper" unit, has shown how the electronic properties evolve with the size of the conjugated system. acs.org Although specific DFT calculations for the monomer itself are not detailed, the properties of the resulting oligomers are a direct consequence of its inclusion. For instance, as the number of π-electrons in these oligomers increases from 24 to 104, a progressive lowering in the energy of absorption and fluorescence transitions is observed. acs.org
The Lowest Unoccupied Molecular Orbital (LUMO) levels of these complex molecules, which are critical for applications in organic electronics, have been estimated using cyclic voltammetry, a technique often complemented by DFT calculations for calibration and interpretation. The LUMO levels for these large, thiophene-ethynylene-based structures were found to lie in the range of -3.06 to -3.18 eV. acs.org This narrow range suggests that the end-capping unit, Thiophene (B33073), 3,4-dibutyl-2-ethynyl-, plays a significant role in defining the electronic character of the entire oligomer.
Table 1: Experimentally Estimated Electronic Properties of Oligomers Containing the 3,4-dibutyl-2-ethynylthiophene Unit
| Property | Value Range | Method |
|---|
Data derived from studies on polybipyridine oligomers end-capped with Thiophene, 3,4-dibutyl-2-ethynyl-. acs.org
Modeling of Molecular Conformation and Dynamics within Conjugated Systems
The performance of conjugated materials is not only dependent on their electronic structure but also on their three-dimensional conformation and dynamic behavior. The dibutyl groups on the thiophene ring are not merely passive substituents; they are specifically included to ensure solubility of the resulting oligomers in common organic solvents. acs.org This is a crucial practical consideration for material processing and device fabrication.
Computational Prediction of Reaction Pathways and Energetics for Synthetic Optimization
The synthesis of complex conjugated oligomers relies on highly efficient and selective chemical reactions. The primary synthetic route to incorporate the 3,4-dibutyl-2-ethynylthiophene unit into larger frameworks is the Sonogashira cross-coupling reaction. acs.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (the ethynyl (B1212043) group on the thiophene) and an aryl or vinyl halide.
Computational studies on the Sonogashira reaction mechanism can provide valuable insights into optimizing the synthesis. Such investigations typically use DFT to calculate the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling the transition states and intermediates, chemists can predict the most favorable reaction conditions (e.g., catalyst, ligand, solvent, temperature) to maximize yield and minimize side products.
For the synthesis of the oligomers containing the Thiophene, 3,4-dibutyl-2-ethynyl- stopper, the reactions were promoted with palladium(0) tetrakistriphenylphosphine under mild conditions, attesting to the efficiency of this pathway. acs.org The process involves the selective coupling of terminal alkynes with iodo-substituted thiophene or bipyridine units, a strategy that allows for the stepwise construction of precisely defined molecular wires. acs.org
Table 2: Key Synthetic Reaction for Incorporating the Thiophene, 3,4-dibutyl-2-ethynyl- Unit
| Reaction Name | Catalyst System | Key Bond Formation |
|---|
Information based on the synthetic routes described for producing oligomers containing the title compound. acs.org
Simulation of Intermolecular Interactions in Self-Assembled Systems
The collective behavior of molecules, driven by non-covalent intermolecular interactions, dictates the morphology and properties of bulk materials. Simulations, particularly molecular dynamics (MD), are essential for understanding how molecules like Thiophene, 3,4-dibutyl-2-ethynyl- would self-assemble into ordered structures.
While specific simulation data for this compound is not present in the reviewed literature, its structural features suggest key interactions. The flat, aromatic thiophene ring and the linear ethynyl rod promote π-π stacking, a crucial interaction for charge transport in organic semiconductors. The flexible dibutyl chains, while primarily for solubility, would also play a role in the packing of the molecules, influencing the distance and geometry between the conjugated backbones. MD simulations could model these interactions over time to predict the most stable packing arrangements, such as lamellar or columnar structures, which are critical for thin-film device performance.
Emerging Research Applications and Future Directions
The unique molecular architecture of Thiophene (B33073), 3,4-dibutyl-2-ethynyl-, featuring a conjugated thiophene ring, solubilizing alkyl chains, and a reactive alkyne moiety, positions it as a significant compound in materials science. Its structure allows for diverse chemical modifications, paving the way for novel applications and future research avenues.
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-dibutyl-2-ethynyl-thiophene?
Methodological Answer:
- Key Steps :
- Thiophene Functionalization : Start with a substituted thiophene core (e.g., 3,4-dibutyl-thiophene) and introduce the ethynyl group via Sonogashira coupling or alkyne substitution. Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions .
- Side-Chain Optimization : Alkylation at the 3,4-positions can be achieved using butyl halides under basic conditions (e.g., KOH/ethanol) .
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) effectively removes unreacted monomers or byproducts .
| Reaction Parameters | Conditions | References |
|---|---|---|
| Alkylation Reaction | KOH, ethanol, reflux (6–12 h) | |
| Ethynylation | Pd(PPh₃)₄, CuI, THF, 60°C | |
| Purification | Reduced-pressure distillation |
Q. How can NMR and IR spectroscopy confirm the structural integrity of 3,4-dibutyl-2-ethynyl-thiophene?
Methodological Answer:
- 1H NMR :
- IR Spectroscopy :
Data Validation : Compare experimental spectra with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .
Q. What purification strategies effectively isolate 3,4-dibutyl-2-ethynyl-thiophene from reaction mixtures?
Methodological Answer:
- Distillation : Optimal for removing low-boiling-point impurities. Use a vacuum jacketed column (e.g., 80–100°C at 0.5 mmHg) .
- Liquid-Liquid Extraction : Ionic solvents like [mebupy][BF₄] selectively partition thiophene derivatives from aliphatic hydrocarbons .
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) to separate alkylated byproducts .
| Technique | Efficiency | Limitations |
|---|---|---|
| Distillation | >95% purity | Requires thermal stability |
| Ionic Solvent Extraction | 85–90% recovery | Solvent cost and recycling |
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties of 3,4-dibutyl-2-ethynyl-thiophene?
Methodological Answer:
- DFT Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the planar conjugated backbone.
- Electronic Structure : Analyze HOMO-LUMO gaps (~3.2 eV predicted for alkylated thiophenes) and charge distribution .
- Electrostatic Interactions : Calculate side-chain effects on π-π stacking (e.g., alkyl spacing alters interlayer bonding strength) .
- Experimental Validation : Compare DFT-predicted bandgaps with UV-Vis spectroscopy (λmax ~380 nm for similar thiophenes) .
Q. What experimental and computational approaches resolve contradictions in crystallographic data for alkylated thiophenes?
Methodological Answer:
- Multi-Technique Analysis :
- Computational Refinement : Use Rietveld refinement with software like GSAS-II to reconcile experimental and simulated XRD patterns .
Case Study : A polyalkylated thienothiophene showed discrepancies between experimental XRD and DFT-predicted tilt angles. Cross-validation with polarized light microscopy resolved the tilt orientation .
Q. How can temperature-controlled electro-polymerization optimize 3,4-dibutyl-2-ethynyl-thiophene for organic electronics?
Methodological Answer:
- Kinetic Monte Carlo (KMC) Simulations :
- Electrochemical Synthesis :
| Parameter | Effect on Mobility |
|---|---|
| Temperature (283 K) | 0.024 cm²/V·s |
| Higher alkyl chain order | Enhanced crystallinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
